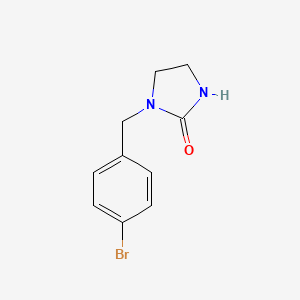

1-(4-Bromobenzyl)-2-imidazolidinone

Description

Structure

3D Structure

Properties

CAS No. |

59023-06-2 |

|---|---|

Molecular Formula |

C10H11BrN2O |

Molecular Weight |

255.11 g/mol |

IUPAC Name |

1-[(4-bromophenyl)methyl]imidazolidin-2-one |

InChI |

InChI=1S/C10H11BrN2O/c11-9-3-1-8(2-4-9)7-13-6-5-12-10(13)14/h1-4H,5-7H2,(H,12,14) |

InChI Key |

WRXZUWLGKCULFV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)N1)CC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

Solubility Profile of 1-(4-Bromobenzyl)-2-imidazolidinone: A Strategic Technical Guide

The following technical guide details the strategic solubility profiling of 1-(4-Bromobenzyl)-2-imidazolidinone (CAS 59023-06-2). This document is structured to serve as a foundational protocol for researchers and process chemists, synthesizing structural analysis with rigorous experimental methodology.

Executive Summary

The solubility profile of This compound is a critical parameter in the optimization of its synthesis, purification (recrystallization), and formulation. As a specialized intermediate containing both a polar cyclic urea moiety and a hydrophobic bromobenzyl tail, its dissolution behavior is governed by a delicate balance of dipole-dipole interactions and van der Waals forces.

This guide provides a comprehensive framework for determining, modeling, and applying the solubility data of this compound in organic solvents.[1] It moves beyond static data points to establish a predictive and experimental protocol for precise solubility determination.

Physicochemical Context & Structural Analysis

To predict solubility behavior before empirical testing, we must analyze the Structure-Property Relationships (SPR).

Molecular Architecture

-

Core Scaffold : 2-Imidazolidinone (cyclic urea).

-

Effect: High polarity, potential for hydrogen bonding (H-bond acceptor at carbonyl, H-bond donor at N-H).

-

-

Substituent : 4-Bromobenzyl group attached to N1.

-

Effect: Increases lipophilicity (logP), reduces water solubility compared to the parent imidazolidinone, and introduces π-π stacking potential.

-

-

Halogen : Bromine at the para position.

-

Effect: Increases molecular weight and density; enhances polarizability but generally decreases solubility in polar protic solvents compared to the non-brominated analog.

-

Predicted Solubility Ranking

Based on the "like dissolves like" principle and Hansen Solubility Parameters (HSP), the expected solubility hierarchy is:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High | Strong dipole-dipole interactions with the urea carbonyl; disruption of crystal lattice. |

| Polar Protic | Methanol, Ethanol | Moderate | H-bonding with the urea oxygen; solubility likely increases significantly with temperature (ideal for recrystallization). |

| Chlorinated | Dichloromethane, Chloroform | Moderate-High | Good interaction with the aromatic system and polarizability of the bromine. |

| Ethers/Esters | THF, Ethyl Acetate | Moderate | Dipole interactions; useful for extraction but may require heating for high loading. |

| Non-Polar | Hexane, Heptane | Low | Lack of polar interactions; dominant hydrophobic effect of the crystal lattice. |

| Aqueous | Water | Very Low | Hydrophobic benzyl group overrides the hydrophilic urea head. |

Experimental Methodology: Determination Protocol

Precise solubility data is generated using the Isothermal Saturation Shake-Flask Method , coupled with gravimetric or HPLC analysis.

Materials & Apparatus

-

Solute : this compound (Purity >99%).

-

Solvents : HPLC grade (Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, etc.).

-

Equipment : Constant temperature shaker bath (±0.05 K), Analytical balance (±0.0001 g), Syringe filters (0.22 µm PTFE).

Step-by-Step Workflow

This protocol ensures thermodynamic equilibrium is reached and artifacts are minimized.

Figure 1: Workflow for the isothermal determination of solubility.

-

Preparation : Add excess this compound to 10 mL of solvent in a glass vial.

-

Equilibration : Place vials in a shaker bath at the target temperature (e.g., 298.15 K). Shake at 150 rpm for 48 hours.

-

Settling : Stop agitation and allow the suspension to settle for 4 hours at the same temperature to prevent micro-precipitation.

-

Sampling : Withdraw the supernatant using a pre-warmed syringe and filter immediately through a 0.22 µm PTFE filter.

-

Quantification :

-

Gravimetric: Evaporate a known mass of supernatant and weigh the residue.

-

HPLC: Dilute the supernatant and analyze against a calibration curve (Recommended for low-solubility solvents).

-

Thermodynamic Modeling Framework

To extrapolate data and understand the dissolution mechanism, experimental points must be fitted to thermodynamic models.

Modified Apelblat Equation

The Apelblat model is the industry standard for correlating solubility (

- : Mole fraction solubility.[2]

- : Absolute temperature (K).[3][4]

- : Empirical model parameters determined by regression analysis.

van't Hoff Analysis

This model determines the thermodynamic driving forces: Enthalpy (

-

Interpretation :

-

If

: The dissolution is endothermic (solubility increases with T). -

If

: The dissolution is exothermic (solubility decreases with T). -

For this compound, dissolution is expected to be endothermic in most organic solvents, driven by the energy required to break the crystal lattice.

-

Logical Analysis Workflow

The following diagram illustrates how to interpret the generated data.

Figure 2: Decision logic for applying thermodynamic parameters to process design.

Strategic Applications in Drug Development

Recrystallization Solvent Design

The ideal recrystallization solvent for this compound should exhibit a steep solubility curve (large positive coefficient

-

Recommendation : Investigate Ethanol or Isopropanol .

-

Why? The polar urea head allows solubility at boiling, while the hydrophobic tail limits solubility at room temperature, maximizing recovery yield.

-

Reaction Solvent Selection

For nucleophilic substitutions or coupling reactions involving this intermediate:

-

Recommendation : DMF or Acetonitrile .

-

Why? High solubility ensures homogeneous kinetics. Aprotic nature prevents interference with nucleophiles.

-

Purification via Anti-Solvent Precipitation

-

Strategy : Dissolve the crude intermediate in a minimum volume of DMF (good solvent), then slowly add Water (anti-solvent).

-

Mechanism: The hydrophobic bromobenzyl group will drive precipitation as the solvent polarity increases, leaving polar impurities in the mother liquor.

-

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

-

Jouyban, A. (2008). Review of the pharmaceutical solubility studies on drug-cyclodextrin complexes. Journal of Pharmaceutical & Pharmaceutical Sciences, 11(1), 32-58. Link

-

Shakeel, F., et al. (2015). Solubility and thermodynamic analysis of an anticancer drug (lapatinib) in different mono solvents at different temperatures. Journal of Molecular Liquids, 209, 676-681. Link

-

Sigma-Aldrich. (2024). 1-(4-Bromobenzyl)imidazolidin-2-one Product Specification. Link

Sources

Thermodynamic Stability of N-Substituted Imidazolidinone Derivatives

Executive Summary

N-substituted imidazolidinones serve as critical scaffolds in two distinct but overlapping domains: as high-performance organocatalysts (e.g., MacMillan catalysts) and as pharmacophores in medicinal chemistry (e.g., cyclic urea derivatives).[1] Their utility is governed by a delicate balance between thermodynamic stability (the equilibrium favorability of the ring system) and kinetic inertness (resistance to hydrolysis and oxidation).

This guide provides a rigorous technical analysis of the factors dictating this stability. It moves beyond generic descriptions to offer quantitative insights into substituent effects, computational prediction workflows, and validated experimental protocols for assessing shelf-life and turnover numbers (TON).[1]

Structural Dynamics & Thermodynamic Principles

The stability of the imidazolidinone ring is not binary; it is a spectrum defined by the competition between ring strain, amide resonance, and steric shielding. We must distinguish between the two primary isomers: imidazolidin-4-ones (common in organocatalysis) and imidazolidin-2-ones (cyclic ureas).[1]

The Equilibrium of Formation

Thermodynamically, imidazolidinones are often formed via the condensation of a 1,2-diamine with a carbonyl compound. This reaction is reversible.[2] The equilibrium constant (

Key Thermodynamic Drivers:

-

Entropy: Formation is entropically disfavored (2 molecules

2 molecules, but constrained ring).[1] -

Enthalpy: Driven by the formation of the aminal/amidal C-N bonds.

-

Substituent Effect: Bulky groups on the nitrogen (N-substitution) or the C2 position significantly shift

.

Table 1: Thermodynamic Parameters of Formation (Representative Data) Data derived from equilibrium studies of diamine-aldehyde condensations.

| Derivative Type | Carbonyl Source | N-Substituent | Stability Interpretation | ||

| Unsubstituted | Isobutyraldehyde | H | ~2240 | -4.6 | Highly Stable |

| N,N'-Dimethyl | Isobutyraldehyde | Methyl | ~800 | -4.0 | Moderate Stability |

| N,N'-Diethyl | Isobutyraldehyde | Ethyl | ~65 | -2.5 | Lower Stability (Steric Strain) |

| Gem-Dimethyl | Acetone | H | ~1.5 | -0.25 | Marginally Stable (Reversible) |

Note: Positive correlation exists between N-substituent bulk and ring strain, often lowering

Hydrolysis Mechanism (The Degradation Pathway)

The primary degradation pathway is acid-catalyzed hydrolysis. For organocatalysts, this is the "off-cycle" death of the catalyst. For drugs, it is a clearance mechanism.[1]

Figure 1: Acid-catalyzed hydrolysis pathway.[1] The formation of the tetrahedral intermediate is sterically sensitive.

Computational Prediction Workflow (In Silico)

Before synthesis, thermodynamic stability should be assessed using Density Functional Theory (DFT).[1] This protocol validates whether a proposed N-substituent will render the ring too labile.

Protocol: Conformational Stability Screening

Objective: Calculate the Gibbs Free Energy of Hydrolysis (

-

Software Setup: Gaussian 16 or ORCA.

-

Level of Theory:

-

Workflow Steps:

-

Step A (Reactants): Optimize geometry of the N-substituted imidazolidinone. Perform frequency calculation to ensure no imaginary frequencies (Ground State).

-

Step B (Products): Optimize geometries of the corresponding diamine and carbonyl.

-

Step C (Transition State): Locate the Transition State (TS) for water attack on the iminium/aminal carbon. Verify one imaginary frequency corresponding to C-O bond formation.

-

-

Calculation:

[1]-

If

kcal/mol, the compound is thermodynamically unstable and will spontaneously hydrolyze.[1] -

If

kcal/mol, the compound is kinetically stable at room temperature despite thermodynamic potential.

-

Experimental Validation Protocols

Trustworthy data requires self-validating experimental systems.[1] The following protocols are designed to assess kinetic stability under stress.

Accelerated Degradation Assay (HPLC-Based)

Purpose: Determine the half-life (

Reagents:

-

Buffer A: pH 1.2 (0.1 N HCl) - Mimics gastric/acidic catalysis conditions.[1]

-

Buffer B: pH 7.4 (Phosphate) - Physiological/Neutral conditions.[1]

-

Internal Standard: Benzophenone (inert).[1]

Methodology:

-

Preparation: Dissolve the N-substituted imidazolidinone (1 mM) in Acetonitrile/Buffer (10:90 v/v).

-

Incubation: Thermostat at 40°C (Stress) and 25°C (Control).

-

Sampling: Inject 10 µL into HPLC-UV/MS at

hours. -

Analysis: Monitor the disappearance of the parent peak and appearance of the carbonyl hydrolysis product.

-

Data Processing: Plot

vs. time. The slope

Visualization of Experimental Logic:

Figure 2: Workflow for validating kinetic stability.[1]

NMR Kinetic Analysis (Deuterium Exchange)

For rapid hydrolysis (where HPLC is too slow), in situ NMR is superior.[1]

-

Dissolve derivative in

or -

Acquire

NMR spectra every 5 minutes. -

Track the integration of the aminal proton (typically

4.0–5.0 ppm) vs. the aldehyde proton ( -

Self-Validation: The sum of the integrals of the reactant and product must remain constant relative to an internal standard (e.g., Trimethoxybenzene).

Case Study: MacMillan Catalysts vs. Drug Scaffolds

Organocatalysis (Imidazolidin-4-ones)

In the MacMillan organocatalytic cycle, the imidazolidinone reacts with an

-

Stability Requirement: The ring must survive the acidic conditions (TFA/HCl cocatalysts) required to generate the iminium.

-

Substituent Strategy: Bulky groups at C2 (e.g., t-butyl) and N3 (e.g., benzyl) are used not just for stereocontrol, but to kinetically retard the irreversible hydrolysis of the ring while allowing the reversible hydrolysis of the iminium intermediate.

-

Failure Mode: N-dealkylation or ring opening to the amino acid amide.

Medicinal Chemistry (Imidazolidin-2-ones)

Cyclic ureas are significantly more stable than 4-ones due to the resonance stabilization of the urea moiety.[1]

-

Stability Requirement: Metabolic stability (CYP450 resistance).[1]

-

Substituent Strategy: N-substitution with electron-withdrawing groups can reduce the nucleophilicity of the urea oxygen, preventing glucuronidation, but may increase susceptibility to hydrolytic ring opening if the ring strain is too high.

References

-

Hine, J., & Narducy, K. W. (1973).[1] Imines, Imidazolidines, and Imidazolidinium Ions from the Reactions of Ethylenediamine Derivatives with Isobutyraldehyde and Acetone. Journal of the American Chemical Society.[2][3] Link[1]

-

Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000).[1] New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society.[2][3] Link[1]

-

Bundgaard, H., & Buur, A. (1987).[1] Prodrugs as drug delivery systems. 65. Hydrolysis kinetics of various cyclic urea derivatives and other potential prodrugs of primary amines. International Journal of Pharmaceutics. Link[1]

-

Lelais, G., & MacMillan, D. W. (2006).[1] Modern Strategies in Organic Catalysis: The Advent of Enamine and Iminium Activation. Aldrichimica Acta. Link

-

Akdag, A., McKee, M. L., & Worley, S. D. (2006).[1][4] Mechanism of formation of biocidal imidazolidin-4-one derivatives: an Ab initio density-functional theory study. Journal of Physical Chemistry A. Link[1]

Sources

- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. scribd.com [scribd.com]

- 4. Mechanism of formation of biocidal imidazolidin-4-one derivatives: an Ab initio density-functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of 1-(4-Bromobenzyl)-2-imidazolidinone in medicinal chemistry

This in-depth technical guide examines 1-(4-Bromobenzyl)-2-imidazolidinone (CAS: 59023-06-2), a versatile heterocyclic scaffold in medicinal chemistry. It details the compound's synthesis, strategic functionalization, and application as a privileged structure for drug discovery.

Executive Summary

This compound represents a high-value intermediate in the synthesis of bioactive small molecules. Its core structure—a cyclic urea (imidazolidin-2-one)—serves as a robust, polar pharmacophore capable of hydrogen bonding, while the 4-bromobenzyl moiety provides a critical handle for structural diversification via palladium-catalyzed cross-coupling reactions. This dual functionality makes it an ideal scaffold for fragment-based drug discovery (FBDD) and the development of focused libraries targeting G-protein coupled receptors (GPCRs), enzymes (e.g., proteases, phosphodiesterases), and ion channels.

Chemical Profile & Structural Logic

Physicochemical Properties

The imidazolidin-2-one ring is a bioisostere of cyclic amides and ureas, offering distinct solubility and metabolic stability profiles.

| Property | Value / Characteristic | Relevance in MedChem |

| CAS Number | 59023-06-2 | Unique Identifier |

| Molecular Formula | C₁₀H₁₁BrN₂O | Core Composition |

| Molecular Weight | 255.11 g/mol | Fragment-like (Rule of 3 compliant) |

| H-Bond Donors | 1 (N3-H) | Critical for active site interaction |

| H-Bond Acceptors | 1 (C=O) | Directional H-bonding capability |

| Lipophilicity (cLogP) | ~2.0 - 2.5 | Optimal for membrane permeability |

| Electronic Character | Electron-rich Urea | Stable to hydrolysis; modifiable N-H |

The "Privileged" Scaffold

The imidazolidin-2-one ring is classified as a privileged structure because it can serve as a ligand for diverse biological targets. The 4-bromobenzyl group acts as a "lipophilic anchor," often occupying hydrophobic pockets (e.g., S1/S2 pockets in proteases) or serving as a rigid linker to extend the pharmacophore into solvent-exposed regions.

Synthetic Pathways[2][3][4][5]

The synthesis of this compound is typically achieved through two primary routes: Direct Alkylation (convergent) and Cyclization (linear).

Route A: Direct N-Alkylation (Preferred)

This convergent approach involves the nucleophilic substitution of 2-imidazolidinone (ethylene urea) with 4-bromobenzyl bromide .

-

Mechanism: Sɴ2 Nucleophilic Substitution.

-

Reagents: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃).

-

Solvent: DMF or Acetonitrile (polar aprotic).

-

Key Consideration: Control of stoichiometry is critical to prevent N,N'-dialkylation (formation of the symmetric byproduct). Using a slight excess of the urea (1.2–1.5 eq) favors the mono-alkylated product.

Route B: De Novo Cyclization

This linear approach constructs the ring from an acyclic precursor.

-

Precursor: N-(4-Bromobenzyl)ethylenediamine.

-

Cyclizing Agent: Urea (high temp), Phosgene (or triphosgene), or Carbonyl Diimidazole (CDI).

-

Utility: Useful when the N-alkylated diamine is more accessible or when specific isotopic labeling is required on the carbonyl carbon.

Comparative Analysis

| Feature | Route A (Alkylation) | Route B (Cyclization) |

| Step Count | 1 Step (Convergent) | 2+ Steps (Linear) |

| Atom Economy | High | Moderate (Loss of leaving groups) |

| Regiocontrol | Challenge: Mono- vs. Di-alkylation | High: Defined by diamine structure |

| Scalability | Excellent (Industrial standard) | Good (Avoids phosgene if using Urea) |

Experimental Protocol: Direct Alkylation

Objective: Synthesis of this compound via mono-alkylation of 2-imidazolidinone.

Reagents:

-

2-Imidazolidinone (1.5 eq)

-

4-Bromobenzyl bromide (1.0 eq)[1]

-

Sodium Hydride (60% in oil, 1.2 eq)

-

Anhydrous DMF (0.5 M concentration)

Procedure:

-

Activation: In a flame-dried round-bottom flask under inert atmosphere (N₂/Ar), dissolve 2-imidazolidinone (1.5 eq) in anhydrous DMF. Cool to 0°C.[1]

-

Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Evolution of H₂ gas will be observed. Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 1 hour to ensure complete formation of the sodium salt.

-

Alkylation: Cool the mixture back to 0°C. Add 4-bromobenzyl bromide (1.0 eq) dropwise as a solution in minimal DMF.

-

Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (SiO₂; 5% MeOH in DCM) or LC-MS.

-

Work-up: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude residue via flash column chromatography (Gradient: 0–5% MeOH in DCM) to isolate the mono-alkylated product as a white solid.

Validation Criteria:

-

¹H NMR (DMSO-d₆): Look for the diagnostic benzylic singlet (~4.3 ppm), the AA'BB' aromatic system (~7.2–7.5 ppm), and the ethylene bridge multiplets (~3.2–3.5 ppm).

-

MS (ESI): [M+H]⁺ peak at m/z ~255/257 (1:1 isotopic pattern for Br).

Strategic Functionalization (Divergent Synthesis)

The true value of this scaffold lies in its ability to serve as a branching point for library synthesis.

Pathway 1: N3-Functionalization (Electrophile Diversity)

The remaining free amine (N3) is nucleophilic.

-

Reaction: Alkylation (R-X, Base), Acylation (R-COCl), or Sulfonylation (R-SO₂Cl).

-

Outcome: Creates a "Left-Hand Side" (LHS) diversity vector.

-

Application: Tuning physicochemical properties (logP, pKa) and probing steric constraints in the binding pocket.

Pathway 2: C-C Bond Formation (Aryl Coupling)

The aryl bromide is a classic handle for Palladium-catalyzed cross-coupling.

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

-

Buchwald-Hartwig: Amination to introduce aniline/amine derivatives.

-

Sonogashira: Introduction of alkyne linkers.

-

Outcome: Extensions of the "Right-Hand Side" (RHS) to access deep hydrophobic pockets or secondary binding sites.

Visualization of Synthetic Logic

Caption: Divergent synthesis workflow illustrating the transformation of the core scaffold into diverse chemical libraries via orthogonal functionalization.

Medicinal Chemistry Applications

Target Classes

-

GPCR Ligands: The N-benzylimidazolidinone motif mimics the N-benzylpiperazine pharmacophore found in many 5-HT (Serotonin) and Dopamine receptor ligands. The carbonyl oxygen can accept H-bonds from serine/threonine residues in the receptor transmembrane domain.

-

Protease Inhibitors: The cyclic urea serves as a rigid spacer, positioning the benzyl group into the S1 specificity pocket. The bromine atom can be replaced (via coupling) with heteroaromatics to interact with distal residues (S2/S3).

-

PDE4 Inhibitors: Imidazolidinones are explored as replacements for the catechol ether moiety in Rolipram-type inhibitors, offering improved metabolic stability.

Structure-Activity Relationship (SAR) Insights

-

Linker Length: The methylene linker (benzyl) is optimal for allowing the phenyl ring to rotate and fit into hydrophobic clefts. Extending to ethylene often reduces potency due to entropic penalties.

-

Ring Size: The 5-membered imidazolidinone is often preferred over the 6-membered pyrimidinone due to its planarity and specific bond vectors, which align well with peptide backbones.

References

-

Imidazolidinone Synthesis & Reactivity

-

Synthesis of Imidazolidin-2-ones via Base-Catalyzed Intramolecular Hydroamidation. (2019).[2] Journal of Organic Chemistry.

-

-

General Protocol for Cyclic Urea Alkylation

-

Optimization of N-Alkylation of 2-Imidazolidinone. (Standard Protocol Reference). BenchChem Technical Data.

-

-

Medicinal Chemistry Context

-

Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. (2011).[3] Heterocycles.

-

-

Compound Data

-

This compound (CAS 59023-06-2). PubChem Compound Summary.

-

Sources

Navigating the Safety Landscape of 1-(4-Bromobenzyl)-2-imidazolidinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and Its Context

1-(4-Bromobenzyl)-2-imidazolidinone is a heterocyclic organic compound that holds potential interest for researchers in medicinal chemistry and drug development. Its structure, featuring a bromobenzyl group attached to an imidazolidinone core, makes it a candidate for various synthetic transformations and a potential scaffold for biologically active molecules. As with any novel or specialized chemical, a thorough understanding of its hazard profile is paramount to ensure the safety of laboratory personnel and the integrity of research.

This guide provides an in-depth analysis of the safety data and hazard identification for this compound. In the absence of a publicly available, verified Safety Data Sheet (SDS) for this specific compound (CAS No. 59023-06-2)[1], this guide will leverage the safety information for the closely related structural analog, 1-(4-Bromophenyl)imidazolidin-2-one (CAS No. 530081-14-2). The structural similarity between these compounds allows for a reasonably predictive hazard assessment. However, it is crucial for the user to recognize this extrapolation and to handle this compound with the utmost caution, treating it as a substance with a potentially uncharacterized hazard profile.

PART 1: Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on the data for its structural analog, this compound is anticipated to fall under the following GHS classifications.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Data extrapolated from the Safety Data Sheet for 1-(4-Bromophenyl)imidazolidin-2-one.

The Causality Behind the Classifications:

-

Acute Oral Toxicity (Category 4): The "Harmful if swallowed" classification suggests that ingestion of a significant amount of the substance could lead to adverse health effects.[2][3] The brominated aromatic ring and the cyclic urea moiety may contribute to metabolic pathways that produce toxic byproducts.

-

Skin and Eye Irritation (Category 2 & 2A): The chemical structure suggests it may act as an irritant upon direct contact with skin and eyes.[3] Prolonged or repeated exposure could lead to inflammation, redness, and discomfort.

-

Respiratory Tract Irritation (Category 3): Inhalation of dust or aerosols may irritate the respiratory system, leading to coughing and discomfort.[3] This is a common hazard for fine organic solids.

Hazard Identification Workflow

The following diagram illustrates the logical flow of identifying the potential hazards associated with a chemical substance like this compound.

Caption: Workflow for Hazard Identification of this compound.

PART 2: Safe Handling and Storage Protocols

Adherence to strict safety protocols is non-negotiable when working with this compound. The following procedures are designed to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | Prevents skin contact, which can lead to irritation. |

| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[4] | Minimizes the risk of inhaling airborne particles that can cause respiratory tract irritation. |

Step-by-Step Handling Protocol

-

Preparation:

-

Ensure a chemical fume hood is operational.

-

Verify that an eyewash station and safety shower are accessible.[4]

-

Don all required PPE.

-

-

Weighing and Transfer:

-

Conduct all manipulations of the solid compound within a chemical fume hood to contain any dust.

-

Use a spatula for transfers to minimize the generation of airborne particles.

-

Close the container tightly after use.

-

-

In Solution:

-

When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Handle solutions in closed or covered containers.

-

-

Post-Handling:

-

Thoroughly wash hands and any exposed skin with soap and water after handling.

-

Decontaminate all work surfaces.

-

Properly dispose of contaminated consumables in a designated waste container.

-

Storage Requirements

-

Container: Keep the compound in a tightly sealed, properly labeled container.

-

Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

-

Segregation: Store separately from food and drink.

Safe Handling and Storage Workflow

This diagram outlines the key steps for the safe handling and storage of this compound.

Caption: Workflow for Safe Handling and Storage.

PART 3: Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

-

Evacuate: Clear the area of all personnel.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent the spill from spreading.

-

Clean-up:

-

Wearing appropriate PPE, carefully sweep up the solid material and place it in a sealed container for disposal.

-

Avoid generating dust.

-

Wash the spill area thoroughly with soap and water.

-

Emergency Response Decision Tree

The following diagram provides a decision-making framework for responding to an emergency involving this compound.

Caption: Emergency Response Decision Tree.

Conclusion: A Commitment to Safety

While this compound presents opportunities in research and development, its safe handling is of the utmost importance. This guide, by providing a detailed (though extrapolated) hazard analysis and clear safety protocols, aims to empower researchers to work with this compound in a manner that prioritizes their well-being. Always remember that the absence of comprehensive safety data for a specific chemical necessitates a higher degree of caution. Treat this compound with the respect it deserves, and always adhere to the principles of good laboratory practice.

References

-

IWS BIO BR. Safety Data Sheet. [Link]

-

KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for 1-(2-Bromobenzyl)-1H-imidazole-5-carboxylicacid. [Link]

-

SPA CAPS. Safety Data Sheet. [Link]

-

University of York Department of Biology. First aid guidance. [Link]

-

GOV.UK. Incident management: brominated flame retardants. [Link]

-

Wikipedia. 2-Imidazolidinone. [Link]

-

Carl ROTH. Safety Data Sheet for 1,3-Dimethyl-2-imidazolidinone. [Link]

-

American Heart Association. Part 8: First Aid. [Link]

-

UPM. FIRST AID – II. [Link]

-

UCLM. First Aid. [Link]

-

EBSCO. First aid | Health and Medicine | Research Starters. [Link]

-

DrugFuture. RTECS NUMBER-DG4449188-Chemical Toxicity Database. [Link]

-

ToxicoDB. [Link]

Sources

The 1-(4-Bromobenzyl)-2-imidazolidinone Scaffold: A Versatile Pharmacophore in Drug Discovery

Topic: Potential Biological Activities of 1-(4-Bromobenzyl)-2-imidazolidinone Scaffolds Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary

The This compound scaffold represents a privileged structural motif in medicinal chemistry, bridging the gap between simple cyclic ureas and complex heterocyclic pharmacophores. While often utilized as a high-value synthetic intermediate, this specific architecture combines a polar, hydrogen-bonding core (2-imidazolidinone) with a lipophilic, halogenated anchor (4-bromobenzyl). This guide analyzes the biological potential of this scaffold, focusing on its utility as a bioisostere for peptide bonds and its proven efficacy in oncology, antimicrobial research, and neuropharmacology.

Chemical Architecture & Pharmacophoric Properties[1][2][3]

To understand the biological activity, one must first deconstruct the molecular architecture. The scaffold functions through two distinct domains:

-

The Polar Core (2-Imidazolidinone): A cyclic urea acting as a conformational constraint. It mimics the cis-peptide bond, making it an excellent peptidomimetic template. It serves as a hydrogen bond donor (N3-H) and acceptor (C=O).

-

The Lipophilic Anchor (4-Bromobenzyl): The 4-bromo substituent provides a "halogen handle."

-

Halogen Bonding: The bromine atom can participate in halogen bonding (σ-hole interactions) with carbonyl backbone oxygens or aromatic residues in target proteins.

-

Metabolic Stability: The para-bromo substitution blocks metabolic oxidation at the vulnerable benzyl position, extending half-life (t1/2).

-

Table 1: Physicochemical Profile of the Core Scaffold

| Property | Value (Approx.) | Relevance to Drug Design |

| Molecular Weight | ~255.11 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da). |

| LogP (Lipophilicity) | ~2.1 - 2.5 | Ideal range for membrane permeability and BBB penetration. |

| H-Bond Donors | 1 (N3-H) | Critical for active site recognition. |

| H-Bond Acceptors | 1 (C=O) | Backbone interaction mimicry. |

| Rotatable Bonds | 2 | Limited flexibility reduces entropic penalty upon binding. |

Key Pharmacological Domains

Oncology: Tubulin and Bcl-2 Inhibition

Research indicates that N-benzyl imidazolidinones function as potent anticancer agents. The 4-bromobenzyl group is particularly effective in occupying hydrophobic pockets within the colchicine-binding site of tubulin.

-

Mechanism: The scaffold disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest.

-

Bcl-2 Targeting: Derivatives of imidazolidine-2,4-dione (closely related to the 2-imidazolidinone core) have shown efficacy in inhibiting anti-apoptotic Bcl-2 proteins, inducing apoptosis in resistant cancer lines like MCF-7 and K562 [1].

Antimicrobial and Antiparasitic Activity

The scaffold has demonstrated significant utility in infectious disease.

-

Schistosomicidal Activity: N-benzyl imidazolidinones have been validated as active agents against Schistosoma mansoni. The lipophilic benzyl tail aids in penetrating the parasite's tegument, causing motility loss and mortality [2].

-

Antibacterial Action: Schiff base derivatives of the imidazolidinone core exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis or membrane integrity [3].

CNS Activity: Neuroprotection

The structural similarity to Levetiracetam (a pyrrolidone) suggests potential in CNS disorders. N-benzyl modifications modulate affinity for the SV2A protein (synaptic vesicle protein 2A) and Acetylcholinesterase (AChE), offering pathways for Alzheimer’s disease therapeutics [4].

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the SAR logic for optimizing the this compound scaffold.

Caption: SAR map highlighting the modularity of the scaffold. The 4-Br position is critical for both binding affinity and synthetic expansion.

Experimental Protocols

Synthesis Workflow: "One-Pot" Cyclization

To access this scaffold efficiently, a urea-based cyclization strategy is recommended over diamine phosgenation due to safety and yield profiles.

Protocol:

-

Reactants: Mix N-(4-bromobenzyl)ethylenediamine (1.0 eq) with Urea (1.2 eq) or Diethyl carbonate.

-

Conditions: Heat to 140°C–160°C (solvent-free or in high-boiling solvent like diphenyl ether).

-

Catalysis: Use ZnO or CaO (heterogeneous catalysts) to drive ammonia evolution.

-

Purification: Recrystallize from Ethanol/Water (8:2).

Biological Validation: In Vitro Cytotoxicity Assay (MTT)

This protocol validates the anticancer potential of the scaffold against cell lines (e.g., MCF-7, HeLa).

Reagents:

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

-

Solubilization Buffer: DMSO.

Step-by-Step Methodology:

-

Seeding: Plate cells (e.g., MCF-7) at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -

Treatment: Add the test compound (dissolved in DMSO) at graded concentrations (0.1 µM – 100 µM). Include a Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin).

-

Incubation: Incubate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 hours until purple formazan crystals form.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

-

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Self-Validation Check:

-

If Vehicle Control absorbance < 0.5: Cells were unhealthy; discard run.

-

*If Standard Deviation > 15%: * Pipetting error; repeat.

Experimental Workflow Diagram

Caption: Integrated workflow from chemical synthesis to biological validation.

References

-

Hao, F., et al. (2015). "Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors." Bioorganic & Medicinal Chemistry. Link

-

Vimieiro, A. C., et al. (2013). "Synthesis and biological evaluation of novel imidazolidine derivatives as candidates to schistosomicidal agents." Memórias do Instituto Oswaldo Cruz. Link

-

Shakir, T. H. (2020). "Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N-Benzyl Isatin Derivatives." Systematic Reviews in Pharmacy. Link

-

Luo, Z., et al. (2023). "Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease."[1] Bioorganic & Medicinal Chemistry. Link

-

BenchChem. (n.d.). "this compound Structure and Properties." BenchChem Database. Link

Sources

Methodological & Application

Step-by-step synthesis of 1-(4-Bromobenzyl)-2-imidazolidinone from imidazolidin-2-one

Abstract & Scope

This technical guide details the selective

The resulting intermediate is a critical scaffold in medicinal chemistry, serving as a precursor for chiral auxiliaries, MDM2 inhibitors, and various peptidomimetics.

Retrosynthetic Analysis & Mechanism

The Selectivity Challenge

The core challenge in this synthesis is the "Mono-vs-Bis" competition. Imidazolidin-2-one contains two equivalent nucleophilic nitrogen atoms (

-

Step 1: Deprotonation of

followed by alkylation yields the target (Mono). -

Step 2: The remaining

-H in the product has a similar

Reaction Scheme

The reaction proceeds via an

Figure 1: Reaction pathway highlighting the critical branching point between mono-alkylation and over-alkylation.

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Stoichiometry | 2.0 eq Urea : 1.0 eq Electrophile | Using excess urea statistically favors mono-alkylation. Unreacted urea is water-soluble and easily removed during workup. |

| Temperature | 0°C (Addition) | Low temperature during deprotonation prevents runaway exotherms and minimizes side reactions. |

| Solvent | Anhydrous DMF | High dielectric constant promotes dissolution of the urea and stabilizes the intermediate anion. |

| Atmosphere | Nitrogen or Argon | Essential. NaH is moisture-sensitive; water consumes the base and produces NaOH, which is less effective here. |

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Mass/Vol | Role |

| Imidazolidin-2-one | 86.09 | 2.0 | 1.72 g | Nucleophile (Excess) |

| Sodium Hydride (60% in oil) | 24.00 (NaH) | 1.0 | 400 mg | Base |

| 4-Bromobenzyl bromide | 249.94 | 1.0 | 2.50 g | Electrophile (Limiting) |

| DMF (Anhydrous) | - | - | 20 mL | Solvent |

| Water/Brine | - | - | - | Quench/Wash |

Step-by-Step Procedure

Step 1: Apparatus Setup

-

Oven-dry a 100 mL two-neck round-bottom flask (RBF), magnetic stir bar, and addition funnel.

-

Assemble under a flow of inert gas (

or Ar). -

Place the RBF in an ice-water bath (0°C).

Step 2: Deprotonation

-

Add Imidazolidin-2-one (1.72 g, 20 mmol) to the flask.

-

Add anhydrous DMF (15 mL) and stir until fully dissolved.

-

Safety Note: Carefully add NaH (400 mg, 10 mmol) portion-wise over 5 minutes. Expect hydrogen gas evolution (

). Vent the flask via a needle or bubbler. -

Stir at 0°C for 30 minutes to ensure complete formation of the monosodium salt. The solution may become cloudy or slightly yellow.

Step 3: Alkylation

-

Dissolve 4-Bromobenzyl bromide (2.50 g, 10 mmol) in anhydrous DMF (5 mL).

-

Transfer this solution to the addition funnel.

-

Add the bromide solution dropwise to the reaction mixture over 20–30 minutes at 0°C. Slow addition is crucial to maintain a high concentration of unreacted urea relative to the alkylating agent.

-

Remove the ice bath and allow the reaction to warm to room temperature (RT).

-

Stir at RT for 3–12 hours. Monitor conversion by TLC (EtOAc/Hexane 1:1) or LC-MS.

Step 4: Workup & Isolation

-

Quench: Cool the flask back to 0°C. Slowly add saturated aqueous

(5 mL) to quench residual hydride. -

Dilution: Pour the mixture into excess cold water (100 mL).

-

Observation: The excess Imidazolidin-2-one will remain dissolved in the aqueous phase. The product and bis-impurity typically precipitate or oil out.

-

-

Extraction: Extract with Ethyl Acetate (

mL). -

Wash: Wash the combined organic layers with water (

mL) and brine ( -

Dry: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 5: Purification

-

The crude residue contains the Target (Major) and Bis-alkylated byproduct (Minor).

-

Recrystallization (Recommended): The product is often a solid. Recrystallize from hot Ethanol or an EtOAc/Hexane mixture.

-

Flash Chromatography (Alternative):

-

Stationary Phase: Silica Gel.[2]

-

Eluent: Gradient 20%

60% EtOAc in Hexanes. -

Order of Elution: Bis-alkylated (Fastest, non-polar)

Target (Medium)

-

Workflow Visualization

Figure 2: Purification logic flow designed to leverage the solubility difference between the starting urea (water-soluble) and the alkylated product.

Quality Control & Characterization

Confirm the identity of the isolated solid using the following expected data:

-

Physical State: White to off-white crystalline solid.

-

Melting Point: Expected range 130–135°C (derivative dependent, verify with standard).

-

1H NMR (400 MHz, CDCl3):

- 7.45 (d, 2H, Ar-H) – Deshielded by Bromine.

- 7.20 (d, 2H, Ar-H).

-

4.35 (s, 2H,

-

4.50 (br s, 1H,

-

3.20–3.50 (m, 4H, Ring

-

Mass Spectrometry (ESI):

Troubleshooting

| Issue | Probable Cause | Solution |

| High Bis-alkylation | Too much base or fast addition. | Ensure Urea is in excess (2.0 eq). Add bromide very slowly. |

| Low Yield | Incomplete deprotonation or wet DMF. | Use fresh anhydrous DMF. Ensure NaH is active (not hydrolyzed). |

| Oily Product | Residual DMF. | Wash organic layer thoroughly with water ( |

References

-

General Synthesis of Imidazolidinones

-

Blackmore, T. R., & Thompson, P. E. (2011). Imidazolidin-4-ones: Their Syntheses and Applications. Heterocycles, 83(9). Link

-

-

Mono-alkylation Protocol (Analogous Systems)

-

Structural Characterization Data

-

PubChem Compound Summary for 1-(4-Bromophenyl)imidazolidin-2-one (Analogous structure for spectral comparison). Link

-

-

Base Selection in Cyclic Ureas

-

Organic Chemistry Portal. Synthesis of Imidazolidinones. Link

-

Sources

- 1. Process for preparing cyclic alkylene ureas - Eureka | Patsnap [eureka.patsnap.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 1-Benzylimidazolidin-2-one | C10H12N2O | CID 231403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure 2-Oxazolidinone Derivatives - Google Patents [patents.google.com]

- 7. CN102584714A - Preparation method of 1-isopropenyl-2-benzimidazolone - Google Patents [patents.google.com]

Application Note: Protocol for N-Alkylation of Imidazolidinone with 4-Bromobenzyl Bromide

Executive Summary

The N-alkylation of imidazolidin-2-ones (cyclic ureas) is a pivotal transformation in the synthesis of chiral auxiliaries (e.g., Evans, MacMillan catalysts) and bioactive heterocyclic scaffolds. This protocol details the precision mono-alkylation of a 4-substituted-2-imidazolidinone with 4-bromobenzyl bromide.

While conceptually simple, this reaction faces challenges regarding regioselectivity (N1 vs. N3), poly-alkylation , and elimination side reactions. This guide utilizes a Sodium Hydride (NaH) / DMF system to ensure irreversible deprotonation and rapid kinetics, optimized for high-throughput medicinal chemistry campaigns.

Mechanistic Insight & Retrosynthetic Logic

The Chemical Challenge

The

To achieve quantitative conversion with the reactive electrophile 4-bromobenzyl bromide , we employ Sodium Hydride (NaH) . This irreversible base generates the imidazolidinone anion (ureide), which acts as a potent nucleophile in an

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and critical decision points for the alkylation process.

Figure 1: Mechanistic pathway for the base-mediated N-alkylation of cyclic ureas.

Pre-Reaction Planning

Reagent Selection & Stoichiometry

The stoichiometry is tuned to prevent over-alkylation (if the substrate has two free NH groups) and to ensure complete consumption of the valuable heterocycle.

| Component | Role | Equiv. | Notes |

| Imidazolidinone | Nucleophile | 1.0 | Dried azeotropically if hygroscopic. |

| NaH (60% disp.) | Base | 1.2 | Excess ensures full deprotonation; wash with hexanes if oil interferes (rare). |

| 4-Bromobenzyl bromide | Electrophile | 1.1 | Lachrymator . Highly reactive benzylic halide. |

| TBAI | Additive | 0.05 | (Optional) Tetrabutylammonium iodide can accelerate sluggish reactions via Finkelstein exchange. |

| DMF/THF | Solvent | [0.2 M] | Anhydrous.[1] DMF promotes |

Safety Critical: 4-Bromobenzyl Bromide

-

Hazard: Potent lachrymator and skin irritant.

-

Handling: Weigh only in a functioning fume hood.

-

Neutralization: Quench all glassware and syringes with 1M NaOH or aqueous ammonia to destroy residual alkylating agent before removal from the hood.

Standard Operating Procedure (SOP)

Objective: Synthesis of N-(4-bromobenzyl)-imidazolidin-2-one.

Phase 1: Setup and Deprotonation

-

Drying: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool under

flow. -

Base Preparation: Add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) to the flask.

-

Note: If high purity is required downstream, wash NaH with dry pentane (2x) to remove mineral oil, decanting the supernatant carefully.

-

-

Solvent Addition: Suspend NaH in anhydrous DMF (concentration relative to substrate: 0.5 M). Cool the suspension to 0°C using an ice/water bath.

-

Nucleophile Addition: Dissolve the Imidazolidinone substrate (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension over 10 minutes.

-

Observation: Evolution of

gas (bubbling) will occur.

-

-

Anion Formation: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30–45 minutes. The solution often turns clear or slightly yellow, indicating ureide formation.

Phase 2: Alkylation

-

Cooling: Return the reaction mixture to 0°C .

-

Electrophile Addition: Dissolve 4-bromobenzyl bromide (1.1 equiv) in anhydrous DMF. Add this solution dropwise via syringe or addition funnel to the reaction mixture.

-

Rate: Slow addition prevents local hotspots and exotherms.

-

-

Reaction: Remove the ice bath and allow the reaction to stir at RT .

-

Monitoring: Check via TLC or LC-MS after 2 hours. The benzylic bromide is highly reactive; reaction is typically complete within 2–4 hours.

-

Endpoint: Disappearance of the imidazolidinone starting material.

-

Phase 3: Quench and Workup

-

Quench: Cool to 0°C. Carefully add saturated aqueous

dropwise. Caution: Vigorous bubbling if excess NaH remains. -

Extraction: Dilute with water (3x reaction volume) and extract with Ethyl Acetate (EtOAc) x3.

-

Why EtOAc? DMF is miscible with water; thorough aqueous washes are needed to remove it from the organic layer.

-

-

Washing: Wash the combined organic phases with:

- (2x) to remove residual DMF.

-

Brine (saturated NaCl) (1x).[2]

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Process Control & Validation

Purification Strategy

The crude material often contains mineral oil (from NaH) and trace hydrolyzed benzyl alcohol.

-

Crystallization: If the product is solid, recrystallization from EtOAc/Hexanes is preferred for high purity.

-

Flash Chromatography: If oil/gum:

-

Stationary Phase: Silica Gel (60 Å).

-

Mobile Phase: 20-50% EtOAc in Hexanes.

-

Detection: The 4-bromobenzyl group is UV active (254 nm).

-

Analytical Validation Criteria

To certify the protocol was successful, the isolated compound must meet these NMR signatures:

| Signal | Approx. Shift ( | Multiplicity | Structural Assignment |

| Benzylic | 4.3 – 4.5 ppm | Singlet (or ABq if chiral) | Diagnostic of N-alkylation. |

| Aromatic | 7.1 – 7.5 ppm | Doublets (AA'BB' system) | 4-Bromophenyl moiety. |

| Ring | 3.0 – 4.0 ppm | Multiplets | Imidazolidinone core. |

Troubleshooting Guide

Figure 2: Decision tree for troubleshooting common reaction failures.

References

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.

-

BenchChem. (2025).[2] Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. BenchChem Protocols.

-

MacMillan, D. W. C., et al. (2000). Enantioselective Organocatalytic Diels-Alder Reactions. Journal of the American Chemical Society, 122(17), 4243–4244. (Contextual grounding for imidazolidinone usage).

-

Reich, H. J. (2022).[3] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison Chemistry.

-

Moussa, Z., et al. (2024).[4] Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones.[4] Molecules, 29, 3958.[4]

Sources

Using 1-(4-Bromobenzyl)-2-imidazolidinone as a pharmaceutical intermediate

Application Note: Strategic Utilization of 1-(4-Bromobenzyl)-2-imidazolidinone in Medicinal Chemistry

Executive Summary

This guide details the technical application of This compound (CAS: 59023-06-2) as a high-value scaffold in pharmaceutical synthesis.[1][2][3] This compound represents a "dual-handle" intermediate: it possesses a nucleophilic urea nitrogen (N3) for scaffold decoration and an electrophilic aryl bromide for cross-coupling diversification.[1][2][3]

This application note provides validated protocols for:

-

Synthesis & Purification of the intermediate itself to pharmaceutical standards.

-

N3-Functionalization to generate non-symmetric urea libraries (e.g., immunosuppressive analogs).[1][2][3]

-

Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) to utilize the bromine handle for biaryl synthesis.[2][3]

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | 1-(4-Bromobenzyl)imidazolidin-2-one |

| CAS Number | 59023-06-2 |

| Molecular Formula | C₁₀H₁₁BrN₂O |

| Molecular Weight | 255.11 g/mol |

| Structure Description | Cyclic urea (imidazolidinone) with a para-bromobenzyl group at N1.[1][2][3][4] |

| Physical State | White to off-white crystalline solid |

| Melting Point | 140–142 °C (Lit.[2][3] varies based on purity) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1][2][3] |

| Key Reactivity | N3-H (pKa ~20 in DMSO), Ar-Br (oxidative addition prone).[1][2][3] |

Strategic Utility: The "Dual-Handle" Advantage[2][3]

In drug discovery, this intermediate serves as a versatile linchpin.[1][2][3]

-

Handle A (N3-Position): The free NH allows for alkylation or acylation, enabling the attachment of "warheads" or solubility-enhancing groups.[1][2][3]

-

Handle B (Aryl Bromide): The bromine atom is a pre-installed activation site for Palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig), allowing late-stage modification of the lipophilic tail.[1][2][3]

Visualizing the Synthetic Logic:

Figure 1: The divergent synthetic utility of this compound.

Protocol A: Synthesis of the Intermediate

Use this protocol if you need to prepare the intermediate in-house with high purity (>98%) for downstream GMP steps.[1][2][3]

Objective: Mono-alkylation of imidazolidin-2-one. Challenge: Preventing double alkylation (formation of the N,N'-dibenzyl byproduct).

Materials:

-

DMF (Anhydrous) [0.5 M concentration]

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve Imidazolidin-2-one (10 mmol) in anhydrous DMF (20 mL). Cool to 0 °C in an ice bath.

-

Deprotonation: Carefully add NaH (11 mmol) portion-wise. Evolution of H₂ gas will be vigorous.[1][2][3] Stir at 0 °C for 30 minutes until gas evolution ceases and the mixture becomes a suspension.

-

Alkylation: Add 4-Bromobenzyl bromide (10 mmol) dissolved in minimal DMF dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (5% MeOH in DCM).[2][3]

-

Quench & Workup:

-

Purification: Recrystallize from Ethanol or Diethyl Ether/Hexane.

Protocol B: Downstream Application – Suzuki Cross-Coupling

Use this protocol to functionalize the bromine handle, creating biaryl libraries.[2][3]

Objective: Coupling this compound with Phenylboronic acid.

Materials:

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the imidazolidinone (1.0 mmol), boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol). Suspend in Dioxane/Water (5 mL). Sparge with Nitrogen for 10 minutes (Critical for Pd stability).[2][3]

-

Catalysis: Add Pd(dppf)Cl₂[2][3]·DCM (0.03 mmol) quickly under Nitrogen flow.[2][3] Seal the vial.

-

Heating: Heat to 90 °C for 12 hours. The mixture should turn black (Pd precipitation) upon completion.[1][2]

-

Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd residues.[1][2][3]

-

Purification: Flash chromatography (Gradient: 0–5% MeOH in DCM).

Protocol C: Downstream Application – N3-Alkylation (Immunosuppressant Synthesis)

Based on the work of Lohou et al. (2004), demonstrating the synthesis of bioactive ureas.[1][2][3]

Objective: Attaching a second pharmacophore to the free NH position.

Materials:

Step-by-Step Methodology:

-

Dissolution: Dissolve the intermediate (1.0 mmol) in DMF (5 mL).

-

Deprotonation: Add NaH (1.2 mmol) at 0 °C. Stir for 15 mins.

-

Addition: Add the electrophile (1.1 mmol).

-

Reaction: Stir at RT for 2–6 hours.

-

Validation: Check LC-MS. The mass should shift by +[Electrophile - Leaving Group].

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| Double Alkylation (Protocol A) | Excess base or fast addition of alkyl halide.[1][2][3] | Use exactly 1.0–1.1 equiv of base.[1][2][3] Add the bromide slowly to the excess urea anion.[1][2][3] |

| Low Yield in Suzuki (Protocol B) | Oxidation of Pd catalyst.[2][3] | Ensure rigorous degassing of solvents.[1][2][3] Switch to Pd(PPh₃)₄ if dppf fails.[2][3] |

| Poor Solubility | Urea hydrogen bonding network.[2][3] | Use polar aprotic solvents (DMF, DMSO, NMP).[2][3] Heating to 40–50 °C often helps dissolution before adding reagents.[1][2] |

| "Sticky" Oil Product | Residual DMF.[2][3] | Perform a LiCl (aq) wash during workup.[2][3] DMF traps ureas strongly.[2][3] |

Safety & Handling (MSDS Summary)

-

This compound:

-

4-Bromobenzyl Bromide:

-

Sodium Hydride:

References

-

Lohou, E., et al. (2004).[1][2][3] Synthesis and Evaluation of Disubstituted N-Imidazolidin-2-ones Acting as Potential Immunosuppressive Agents.[2][3][6] Journal of Enzyme Inhibition and Medicinal Chemistry, 19(6), 521–530.[1][2][3] [2][3]

-

Fritz, J. A., et al. (2006).[1][2][3][7] Synthesis of Imidazolidinones via Pd-Catalyzed Carboamination.[1][2] Organic Letters, 8(12), 2531–2534.[2][3]

-

PubChem Database. (2023).[2][3] Compound Summary: 2-Imidazolidinone.[2][3][5][7][8] National Library of Medicine.[2][3] [2][3]

-

Sigma-Aldrich. (2023).[2][3] 1-(4-Bromophenyl)imidazolidin-2-one Product Sheet (Analogous Chemistry).

Sources

- 1. 59023-06-2|1-(4-Bromobenzyl)imidazolidin-2-one|BLD Pharm [bldpharm.com]

- 2. 2-Imidazolidinone | C3H6N2O | CID 8453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4-imidazolidinone, 3-(4-bromophenyl)-5-((3-methoxyphenyl)methylene)-2-thioxo- (C17H13BrN2O2S) [pubchemlite.lcsb.uni.lu]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. 2-Imidazolidinone (CAS 120-93-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Imidazolidinone synthesis [organic-chemistry.org]

- 8. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 1-(4-Bromobenzyl)-2-imidazolidinone

Introduction: Unlocking Molecular Diversity with a Versatile Building Block

Palladium-catalyzed cross-coupling reactions have revolutionized synthetic organic chemistry, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These powerful transformations enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance, making them indispensable tools in the synthesis of complex molecules.[2][3] This is particularly crucial in drug discovery and materials science, where the ability to rapidly generate and test a wide array of structurally diverse compounds is paramount to success.[3][4]

The imidazolidinone scaffold is a privileged motif in medicinal chemistry, appearing in a variety of biologically active compounds with anticancer, antiviral, and other therapeutic properties.[5] The compound 1-(4-Bromobenzyl)-2-imidazolidinone serves as a versatile building block, combining the reactive aryl bromide handle necessary for cross-coupling with the desirable imidazolidinone core. This allows for the strategic introduction of a wide range of molecular fragments at the para-position of the benzyl group, providing a direct route to novel derivatives for screening and development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in several key palladium-catalyzed cross-coupling reactions. The following sections offer detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. Each protocol is designed to be a self-validating system, with explanations for the choice of reagents and conditions to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

The Catalytic Heart: A Generalized Palladium Cross-Coupling Cycle

At the core of these transformations lies a catalytic cycle involving a palladium catalyst that oscillates between the Pd(0) and Pd(II) oxidation states. While the specifics can vary, the general mechanism provides a fundamental framework for understanding these reactions.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle typically initiates with the oxidative addition of the aryl bromide (in this case, this compound) to a Pd(0) complex. This is followed by transmetalation , where the organic group from a second reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center. The final step is reductive elimination , which forms the new carbon-carbon or carbon-heteroatom bond and regenerates the active Pd(0) catalyst.[6]

Experimental Workflow: From Reaction Setup to Purified Product

A successful cross-coupling experiment relies on a systematic and meticulous workflow. The following diagram outlines the key stages, from initial reaction setup under an inert atmosphere to the final purification and characterization of the desired product.

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[7][8] This protocol is adapted from established procedures for the coupling of other 4-bromobenzyl derivatives and is a robust starting point for the synthesis of 1-(4-arylbenzyl)-2-imidazolidinones.[9]

Rationale for Reagent Selection:

-

Catalyst: Pd(dppf)Cl₂ is a reliable and commercially available precatalyst that is effective for a broad range of Suzuki couplings. The dppf ligand provides the necessary stability and electronic properties to the palladium center.

-

Base: Potassium carbonate is a moderately strong inorganic base that is effective in promoting the transmetalation step of the catalytic cycle.[8] The use of an aqueous solution of the base often accelerates the reaction.[9]

-

Solvent: A mixture of toluene and water is a common solvent system for Suzuki reactions, allowing for the dissolution of both organic and inorganic reagents.[10]

Materials and Reagents:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Toluene, anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Schlenk tube or sealed reaction vial

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Protocol:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(dppf)Cl₂ (0.02 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Add anhydrous toluene (5 mL) and deionized water (1 mL) to the reaction mixture via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(4-arylbenzyl)-2-imidazolidinone.

-

Characterize the final product using NMR and Mass Spectrometry to confirm its identity and purity.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(dppf)Cl₂ (2 mol%) | Robust and effective for a wide range of substrates. |

| Ligand | dppf (in precatalyst) | Provides stability and promotes catalytic activity. |

| Base | K₂CO₃ (2.0 equiv.) | Effective for transmetalation; readily available. |

| Solvent | Toluene/Water (5:1) | Biphasic system dissolves both organic and inorganic reagents. |

| Temperature | 100 °C | Provides sufficient energy for reaction to proceed at a reasonable rate. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst. |

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[5][11] This protocol provides a general procedure for the coupling of this compound with a variety of amines.

Rationale for Reagent Selection:

-

Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a specialized phosphine ligand such as Xantphos is highly effective for C-N bond formation.[10] Xantphos is a bidentate ligand with a large bite angle that promotes the reductive elimination step.

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate its coordination to the palladium center.[12]

-

Solvent: Anhydrous toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the organic reagents.

Materials and Reagents:

-

This compound

-

Amine (primary or secondary, 1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (3.0 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Toluene, anhydrous

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Glovebox or Schlenk line for inert atmosphere setup

Step-by-Step Protocol:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

-

Add this compound (1.0 mmol) and anhydrous toluene (5 mL).

-

Add the desired amine (1.2 mmol) to the mixture via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-4-(aminobenzyl)-2-imidazolidinone.

-

Characterize the final product by NMR and Mass Spectrometry.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd₂(dba)₃ (1.5 mol%) | A common and effective Pd(0) source. |

| Ligand | Xantphos (3.0 mol%) | Promotes reductive elimination and stabilizes the catalyst. |

| Base | NaOtBu (1.4 equiv.) | Strong, non-nucleophilic base for amine deprotonation. |

| Solvent | Toluene | High boiling point and good solubility for organic reagents. |

| Temperature | 100 °C | Ensures a reasonable reaction rate for a variety of amines. |

| Atmosphere | Inert (Argon or Nitrogen) | Essential for the stability of the Pd(0) catalyst and phosphine ligand. |

Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[2][13] This protocol is based on general procedures for the coupling of benzyl halides and aryl bromides.[1]

Rationale for Reagent Selection:

-

Catalyst System: The classic Sonogashira coupling employs a dual catalyst system of a palladium complex (Pd(PPh₃)₄) and a copper(I) salt (CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13]

-

Base: An amine base, such as triethylamine, serves both as a base to deprotonate the terminal alkyne and as a solvent.

-

Solvent: Tetrahydrofuran (THF) is a suitable solvent for this reaction.

Materials and Reagents:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

-

Copper(I) iodide (CuI) (1.5 mol%)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Protocol:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.015 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous THF (5 mL) and triethylamine (2 mL).

-

Add the terminal alkyne (1.2 mmol) via syringe.

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. For less reactive substrates, gentle heating to 50-60 °C may be required. Reaction times can vary from 4 to 24 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(4-(alkynyl)benzyl)-2-imidazolidinone.

-

Characterize the final product by NMR and Mass Spectrometry.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ (3 mol%) | A classic and effective catalyst for Sonogashira couplings. |

| Co-catalyst | CuI (1.5 mol%) | Facilitates the reaction by forming a copper acetylide intermediate. |

| Base | Triethylamine (Et₃N) | Acts as a base and can also serve as a solvent. |

| Solvent | THF | A good solvent for the reagents involved. |

| Temperature | Room temperature to 60 °C | Mild conditions are often sufficient for this reaction. |

| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from deactivation. |

Protocol 4: Heck Reaction for C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[14] The protocol below is a general starting point for the reaction of this compound with an alkene, such as styrene or an acrylate. Optimization may be required for specific substrates.

Rationale for Reagent Selection:

-

Catalyst: Palladium(II) acetate is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[14]

-

Ligand: Tri(o-tolyl)phosphine is a bulky electron-rich phosphine ligand that can improve the efficiency of the Heck reaction.

-

Base: Triethylamine is a common organic base used in the Heck reaction to neutralize the HBr generated during the catalytic cycle.[14]

-

Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is often used for Heck reactions due to its high boiling point and ability to dissolve a wide range of substrates.

Materials and Reagents:

-

This compound

-

Alkene (e.g., styrene, n-butyl acrylate) (1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

-

Triethylamine (Et₃N) (2.0 equivalents)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Protocol:

-

To a sealed tube, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C for 24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (3 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

-

Characterize the final product by NMR and Mass Spectrometry.